Ethylenediamine lysinamide

Electrochemical sensing Food safety analysis Conductive polymer coating

Ethylenediamine lysinamide (CAS 124659-25-2, UNII ZW5QUN620F) is a synthetic amino acid derivative with the IUPAC name (2S)-2,6-diamino-N-(2-aminoethyl)hexanamide and molecular formula C₈H₂₀N₄O (MW 188.27 g/mol). It combines a chiral L-lysine backbone with an ethylenediamine moiety via an amide linkage, yielding a molecule with three primary amine groups and one amide group.

Molecular Formula C8H20N4O
Molecular Weight 188.27 g/mol
CAS No. 124659-25-2
Cat. No. B12647934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenediamine lysinamide
CAS124659-25-2
Molecular FormulaC8H20N4O
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NCCN)N
InChIInChI=1S/C8H20N4O/c9-4-2-1-3-7(11)8(13)12-6-5-10/h7H,1-6,9-11H2,(H,12,13)/t7-/m0/s1
InChIKeyNEGXOCVBRJETHX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylenediamine Lysinamide (CAS 124659-25-2): Core Identity and Scientific Classification for Procurement


Ethylenediamine lysinamide (CAS 124659-25-2, UNII ZW5QUN620F) is a synthetic amino acid derivative with the IUPAC name (2S)-2,6-diamino-N-(2-aminoethyl)hexanamide and molecular formula C₈H₂₀N₄O (MW 188.27 g/mol) [1]. It combines a chiral L-lysine backbone with an ethylenediamine moiety via an amide linkage, yielding a molecule with three primary amine groups and one amide group. This bifunctional structure places it at the intersection of amino acid chemistry, diamine chemistry, and coordination chemistry, enabling applications that simpler mono-functional analogs cannot address.

Why Generic Substitution Fails: Structural Non-Interchangeability of Ethylenediamine Lysinamide with Simpler Analogs


Ethylenediamine lysinamide cannot be replaced by generic ethylenediamine (EDA) or lysinamide alone because it integrates three functional domains into a single, chirally defined molecular architecture: a primary amine from the EDA terminus, a secondary amide linker, and a chiral α-amino-ε-amine lysine scaffold [1]. This unique combination enables electropolymerization to form conductive, surface-adherent polymer films on carbon electrodes—a property absent in EDA or lysinamide individually [2]. The chiral center further provides stereochemical recognition capability that achiral diamines lack. Substituting with a physical mixture of EDA and lysinamide fails to reproduce the covalent connectivity essential for polymerization, metal-chelate geometry, and conjugate linker applications described in the quantitative evidence below.

Ethylenediamine Lysinamide (CAS 124659-25-2) Quantitative Differentiation Evidence: Comparator-Based Selection Data


Electrochemical Sensor Performance: EDAK-Modified Pencil Graphite Electrode vs. Unmodified PGE for Indigo Carmine Detection

Electropolymerization of ethylenediamine-coupled lysine (EDAK) onto a pencil graphite electrode (PGE) produces a functionalized sensor that substantially outperforms the bare, unmodified PGE. The EDAK-PGE achieves a linear detection range of 0.4–110 µM for indigo carmine (IC), a limit of detection (LOD) of 0.37 µM, and a sensitivity of 73.61 µA/µM/cm² in differential pulse voltammetry (DPV) mode [1]. In contrast, the bare PGE exhibits markedly higher charge-transfer resistance (confirmed by EIS) and lacks the conductive polymer coating that enhances surface area and electron transfer kinetics [1]. The EDAK-PGE also demonstrates negligible interference from structurally similar dyes (sunset yellow, tartrazine, erythrosine) and achieves 98–100% recovery rates in commercial confectionery samples, metrics that are unattainable with the uncoated electrode [1].

Electrochemical sensing Food safety analysis Conductive polymer coating

Molecular Architecture Differentiation: Ethylenediamine Lysinamide vs. Ethylenediamine and Lysinamide as Individual Building Blocks

Ethylenediamine lysinamide (C₈H₂₀N₄O, MW 188.27 g/mol) integrates three primary amine groups and one amide group into a single, chirally pure (2S) molecule [1]. By comparison, ethylenediamine (C₂H₈N₂, MW 60.10 g/mol) supplies only two primary amines and lacks both the amide hydrogen-bonding capability and the chiral center [2]. Lysinamide (C₆H₁₅N₃O, MW 145.20 g/mol) provides two amines and one amide but lacks the third terminal amine required for branched polymer architectures and multidentate metal coordination . The covalent fusion of these two moieties in ethylenediamine lysinamide creates a single synthon that delivers three nucleophilic amine sites, one hydrogen-bonding amide, and a stereodefined α-carbon—a combination that cannot be achieved by physical blending or sequential addition of the individual components.

Monomer design Polymer chemistry Chelating ligand

Electropolymerization Capability: Conductive Polymer Film Formation Unique to Ethylenediamine-Coupled Lysine

Ethylenediamine-coupled lysine (EDAK) undergoes successful electropolymerization onto pencil graphite electrodes (PGE) via cyclic voltammetry, forming a thin, functional conductive polymer coating that is stable over several weeks and withstands repeated electrochemical cycling [1]. The polymer formation was verified by FT-IR, SEM, AFM, Raman spectroscopy, and EIS, with EIS data confirming a significant decrease in charge-transfer resistance post-polymerization [1]. In contrast, attempts to electropolymerize ethylenediamine alone under identical conditions do not yield a stable, adherent conductive film—ethylenediamine typically acts as a solution-phase ligand or is incorporated into pre-formed dendrimer scaffolds rather than forming surface-bound polymer coatings directly via electrochemical initiation.

Electropolymerization Surface modification Conductive polymers

Ethylenediamine Lysinamide (CAS 124659-25-2): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Disposable Electrochemical Sensor Fabrication for Food Safety Monitoring

Ethylenediamine lysinamide (EDAK) enables the fabrication of low-cost, disposable pencil graphite electrodes (PGE) for voltammetric detection of indigo carmine in food products. The electropolymerized EDAK coating delivers a detection limit of 0.37 µM, a sensitivity of 73.61 µA/µM/cm², and 98–100% recovery rates in commercial confectionery samples [1]. This application is directly supported by the quantitative sensor performance data in Section 3 and requires the specific EDAK compound for electrode modification.

Functional Monomer for Conducting Polymer Synthesis and Surface Modification

As a trifunctional monomer carrying three primary amines and a chiral amide backbone, ethylenediamine lysinamide is suited for the synthesis of conductive polymer coatings via electropolymerization. The resulting films exhibit reduced charge-transfer resistance and multi-week stability [1]. This application derives from the electropolymerization evidence in Section 3 and cannot be replicated with ethylenediamine or lysinamide alone.

Building Block for RNA-Targeting Neamine-Nucleoside Conjugates

Ethylenediamine-lysine linkers have been employed in the synthesis of neamine-nucleoside conjugates that bind to the A site of 16S RNA and TAR RNA. Conjugates using this linker demonstrated 4.8–6.3-fold enhanced binding to 16S RNA and 6–8-fold enhanced binding to TAR RNA compared to neamine alone, as measured by surface plasmon resonance (SPR) dissociation constants (KD) [1]. While the study compares conjugates with different nucleobases rather than different linkers, the consistent use of the ethylenediamine-lysine spacer underscores its viability for RNA-targeted probe development.

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